Methyl diethylphosphonoacetate is an organophosphorus compound with the chemical formula CHOP. It features a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom that is further connected to two ethyl groups and a methyl group. This compound is known for its utility in organic synthesis, particularly as a reagent in various
The synthesis of methyl diethylphosphonoacetate typically involves the following steps:
Methyl diethylphosphonoacetate finds applications primarily in:
Methyl diethylphosphonoacetate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diethyl phosphonate | CHOP | Commonly used as a reagent but lacks the acetyl group. |
Methyl phenylphosphonate | CHOP | Contains a phenyl group, altering its reactivity profile. |
Ethyl phosphonic acid | CHOP | Simpler structure, primarily used for its acidity rather than reactivity. |
Methyl diethylphosphonoacetate's unique combination of ethyl and methyl groups attached to the phosphorus atom distinguishes it from these similar compounds, influencing its reactivity and utility in organic synthesis. Its specific applications in forming allylic fluorides and participating in Diels-Alder reactions further highlight its unique role among organophosphorus compounds.
Methyl diethylphosphonoacetate emerged from the evolution of phosphonate chemistry, rooted in Leopold Horner’s 1958 modification of the Wittig reaction. Horner demonstrated that stabilized phosphonate carbanions could replace phosphonium ylides, avoiding the limitations of traditional Wittig reagents. Subsequent work by Wadsworth and Emmons in the 1960s solidified its role in olefination, particularly for synthesizing E-alkenes.
Key Milestones in Development
Methyl diethylphosphonoacetate occupies a unique niche among phosphonates, balancing reactivity and stability. Unlike triethyl phosphonoacetate, which lacks a methyl ester group, its structure facilitates controlled deprotonation and nucleophilic attack. The diethyl groups enhance solubility in organic solvents, while the methyl ester directs electronic effects for regioselectivity.
Comparative Analysis of Phosphonate Esters
The compound’s versatility underpins its widespread use:
Applications in Key Fields
Irritant